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molecular formula C8H5F3O B1294959 3-(Trifluoromethyl)benzaldehyde CAS No. 454-89-7

3-(Trifluoromethyl)benzaldehyde

Cat. No. B1294959
M. Wt: 174.12 g/mol
InChI Key: NMTUHPSKJJYGML-UHFFFAOYSA-N
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Patent
US04420433

Procedure details

In a three-necked flask equipped with a stirrer, a gas inlet tube and a reflux condenser, 250 g of sulpholane (thiolane-S-dioxide), 5 g of Pd-BaSO4 (Pd content: 5% by weight) and 100 g (0.48 mol) of 3-trifluoromethylbenzoyl chloride from Example 1 are heated at 140° C. while hydrogen is being passed through. The elimination of hydrogen chloride which commenced immediately was complete in 3 hours. The 3-trifluoromethylbenzaldehyde formed was distilled off without the catalyst having been filtered off. Boiling point 69°-70° C./20 mbars, nD20 1.4648, 70 g; Yield: 84% of theory.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S1(CCCC1)(=O)=O.[F:8][C:9]([F:20])([F:19])[C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[C:13](Cl)=[O:14].[H][H].Cl>[Pd].[O-]S([O-])(=O)=O.[Ba+2]>[F:8][C:9]([F:19])([F:20])[C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[CH:13]=[O:14] |f:4.5.6|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Name
Quantity
100 g
Type
reactant
Smiles
FC(C=1C=C(C(=O)Cl)C=CC1)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd].[O-]S(=O)(=O)[O-].[Ba+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a three-necked flask equipped with a stirrer, a gas inlet tube and a reflux condenser

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=O)C=CC1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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